

The Potent Effects of MDMB-PINACA: A Look at Concentration and Response

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Compound of Interest

Compound Name: *Mdmb-pinaca*

Cat. No.: *B10860639*

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A deep dive into the pharmacology of the synthetic cannabinoid **MDMB-PINACA** reveals a complex relationship between its concentration in the body and the resulting physiological and psychological effects. As a potent agonist of the cannabinoid type 1 (CB1) receptor, **MDMB-PINACA** and its analogs can induce significant effects at very low concentrations, often leading to severe and unexpected toxicity.

MDMB-PINACA and its structurally related compounds, such as MDMB-4en-PINACA and 5F-MDMB-PICA, are part of a growing class of synthetic cannabinoid receptor agonists (SCRAs). These substances are known for their high potency and efficacy at the CB1 receptor, which is responsible for the psychoactive effects of cannabis. However, unlike THC, the primary psychoactive component of cannabis, many SCRAs are full agonists at the CB1 receptor, leading to a more intense and often unpredictable pharmacological response. Research into the specific correlation between the concentration of these substances and their effects is ongoing, with much of the current understanding derived from in vitro studies, animal models, and clinical case reports of intoxication.

In Vitro and In Vivo Pharmacological Profile

Studies have shown that **MDMB-PINACA** and its analogs exhibit high affinity and potency for the CB1 receptor. For instance, MDMB-4en-PINACA has been reported to have an EC₅₀ value of 2.47 nM at the CB1 receptor, indicating its high potency.^[1] In comparison, some studies have shown its potency to be significantly greater than that of JWH-018, a first-generation synthetic cannabinoid.^[1] The high efficacy of these compounds as full agonists means they

can elicit a maximal response from the CB1 receptor, which may contribute to their severe toxic effects.^[2]^[3]

Animal studies have provided further insight into the dose-dependent effects of these compounds. In mice, MDMB-4en-PINACA has been shown to induce dose- and time-dependent hypolocomotive and hypothermic effects.^[4]^[5] Notably, analgesic properties were observed at a dose of 0.1 mg/kg.^[4]^[5] These cannabimimetic effects, which also include catalepsy, are consistent with the activation of the CB1 receptor.^[6]^[7]

The following table summarizes key quantitative data on the pharmacological effects of **MDMB-PINACA** and its analogs from various studies.

Compound	Test System	Parameter	Value	Pharmacologic al Effect
MDMB-4en-PINACA	In vitro (CB1 receptor)	EC50	2.47 nM	Potent agonist activity
In vitro (CB1 receptor)	Ki	0.28 nM	High binding affinity	
In vivo (mice)	Dose	0.1 mg/kg	Analgesia, hypolocomotion, hypothermia	
In vivo (mice)	Dose	1-10 mg/kg	Lethargy, seizures, significant decrease in body temperature	
5F-MDMB-PINACA	In vitro (CB1 receptor)	Potency (G-protein activation)	2.3 nM	Potent G-protein activation
5F-MDMB-PICA	In vitro (CB1 receptor)	EC50	0.45 nM	Potent and efficacious agonist
In vitro (CB2 receptor)	EC50	7.5 nM	Agonist activity	
In vivo (rats)	Dose	< 1 mg/kg	Hypothermia and catalepsy	

Clinical Manifestations and Toxic Concentrations

In humans, the use of **MDMB-PINACA** and its analogs has been associated with a range of severe clinical symptoms. Case reports have documented neurological effects such as seizures, amnesia, and headaches, as well as psychiatric symptoms like paranoia, anxiety, and hallucinations.[8][9] Digestive issues, including nausea and vomiting, are also commonly reported.[8][9]

The concentrations of these substances found in biological samples from individuals who have experienced adverse effects or died from overdose vary. In one fatality, post-mortem peripheral blood revealed MDMB-4en-PINACA at a concentration of 0.4 µg/L and its metabolite at 5.7 µg/L.[1] The abuse of 5F-MDMB-PINACA has been linked to over 40 deaths, with post-mortem blood concentrations of one of its metabolites reaching as high as 166 ng/ml.[2] These findings underscore the significant toxicity of these compounds.

Experimental Protocols

The investigation of **MDMB-PINACA** and its effects relies on sophisticated analytical and pharmacological methods.

Quantification in Biological Samples

The determination of **MDMB-PINACA** concentrations in biological matrices such as blood, urine, and hair is typically performed using advanced analytical techniques. A common methodology involves:

- **Sample Preparation:** Extraction of the analytes from the biological matrix. For hair samples, this may involve washing, pulverizing (e.g., cryo-grinding), and extraction with an organic solvent like methanol.[10]
- **Chromatographic Separation:** The prepared extract is then injected into a liquid chromatography (LC) or gas chromatography (GC) system. A popular choice is Ultra-High-Performance Liquid Chromatography (UPLC) with a C18 column for separation.[10]
- **Mass Spectrometric Detection:** The separated compounds are detected and quantified using a mass spectrometer (MS), often a tandem mass spectrometer (MS/MS). This provides high sensitivity and specificity for the identification and quantification of the target compounds and their metabolites.[10] The limit of detection for these methods can be in the range of 0.5 to 5 pg/mg in hair samples.[10]

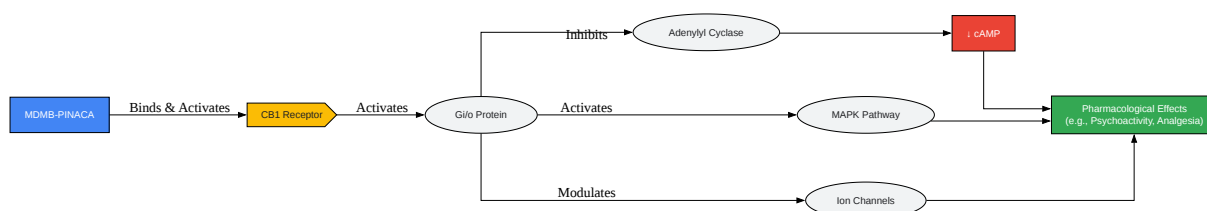
In Vitro Pharmacological Assays

To determine the potency and efficacy of **MDMB-PINACA** at cannabinoid receptors, researchers employ various in vitro assays:

- **Receptor Binding Assays:** These experiments measure the affinity of the compound for the CB1 and CB2 receptors. This is often done through competitive binding studies where the synthetic cannabinoid competes with a radiolabeled ligand for binding to the receptor. The resulting data is used to calculate the inhibition constant (K_i).
- **Functional Assays:** These assays measure the functional response of cells expressing the cannabinoid receptors upon exposure to the compound. A common method is the $[35S]$ GTP γ S binding assay, which measures G-protein activation, a key step in the signaling cascade following receptor activation.^[2] Another approach is to measure the inhibition of cyclic adenosine monophosphate (cAMP) accumulation.^[11] The results of these assays provide the half-maximal effective concentration (EC_{50}) and the maximum efficacy (E_{max}).

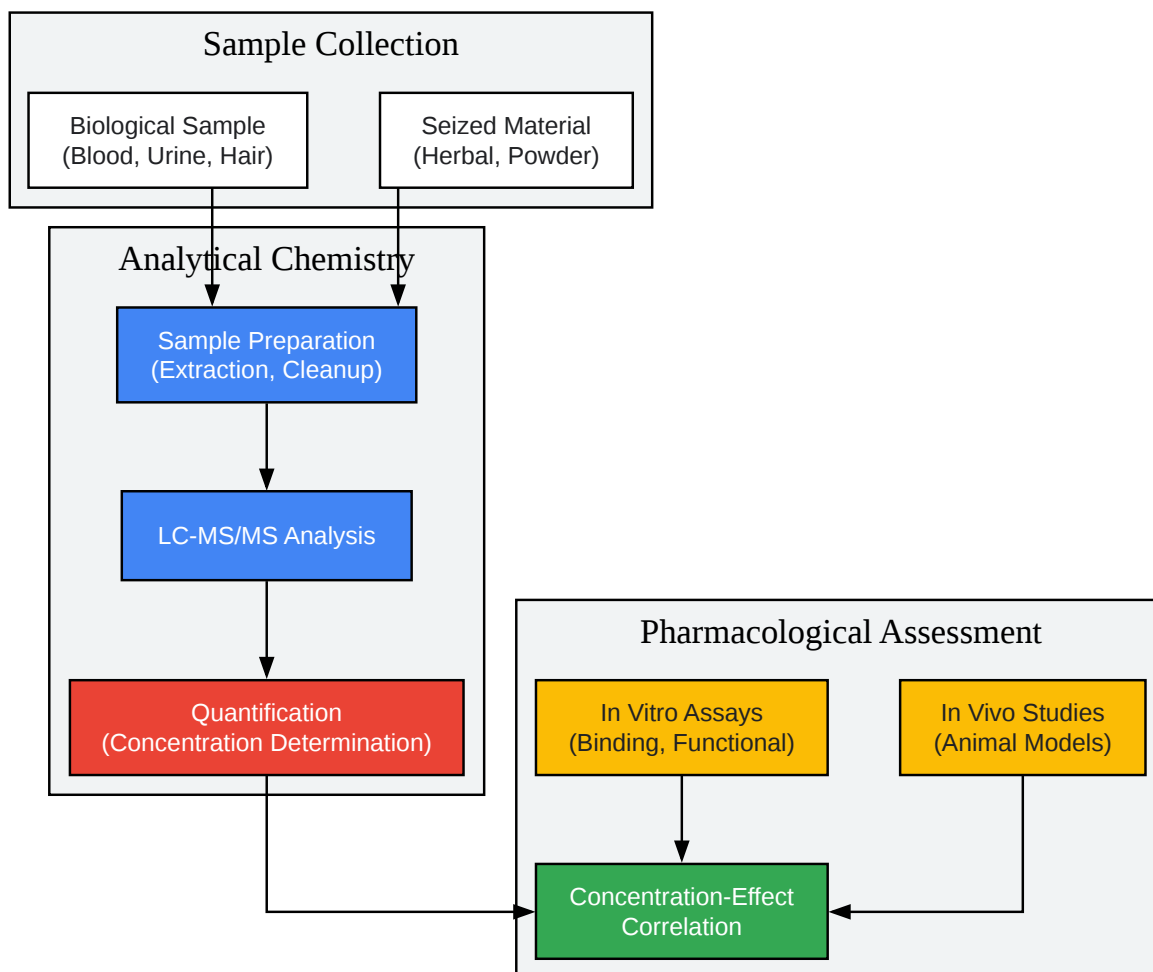
Visualizing the Pathways and Processes

To better understand the mechanisms and methodologies involved in studying **MDMB-PINACA**, the following diagrams illustrate a simplified signaling pathway and a typical experimental workflow.



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Figure 1. Simplified signaling pathway of **MDMB-PINACA** at the CB1 receptor.



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Figure 2. Experimental workflow for correlating concentration with effect.

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